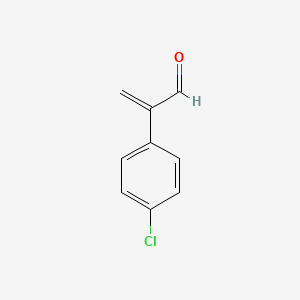

2-(4-Chlorophenyl)prop-2-enal

Description

Structural Classification and Academic Significance of the Prop-2-enal Moiety in Aromatic Aldehyde Systems

Structurally, 2-(4-Chlorophenyl)prop-2-enal belongs to the class of 2-arylsubstituted 2-propenals. nih.gov This classification highlights two key features: the prop-2-enal (commonly known as acrolein) core and the 4-chlorophenyl group attached to the second carbon (the α-carbon) of the propenal chain. The prop-2-enal moiety is a classic example of an α,β-unsaturated aldehyde, where a carbon-carbon double bond is conjugated with a carbonyl group. pressbooks.pub This conjugation results in a delocalized π-electron system that influences the molecule's electronic properties and reactivity.

The academic significance of this structural motif is substantial. α,β-Unsaturated aldehydes are recognized as valuable "building blocks" in organic synthesis due to their high reactivity and the presence of multiple functional groups. nih.gov The 2-arylpropenal subclass, in particular, serves as a precursor for a wide array of more complex molecules. nih.gov The reactivity of these compounds is characterized by their susceptibility to nucleophilic attack at two primary sites: the carbonyl carbon (a 1,2-addition) and the β-carbon (a 1,4-conjugate addition or Michael addition). pressbooks.pub The presence of the 4-chlorophenyl group at the α-position sterically hinders the approach to the carbonyl carbon and electronically modifies the conjugated system, thereby influencing the regioselectivity of nucleophilic attacks. The cytotoxic metabolite of the antiepileptic drug Felbamate is 2-phenylpropenal (atropaldehyde), which underscores the significance of the 2-arylpropenal scaffold in medicinal chemistry research. nih.gov

Historical Context of Related Alpha,Beta-Unsaturated Aldehydes in Modern Organic Synthesis

The synthesis of α,β-unsaturated aldehydes has long been a pivotal area of research in organic chemistry, driven by their utility as intermediates in the production of vitamins, carotenoids, and other fine chemicals. google.com Historically, developing efficient and high-yielding synthetic routes has presented considerable challenges. google.com

Early synthetic efforts often relied on methods like the Darzens reaction, but this approach was frequently hampered by low yields, particularly in large-scale productions. google.com A foundational and enduring method for constructing the carbon skeleton of these compounds is the aldol (B89426) condensation, which involves the reaction of an enolate with a carbonyl compound. researchgate.netnih.gov This reaction remains a cornerstone for synthesizing many α,β-unsaturated aldehydes and ketones.

A landmark development in the synthesis of related functionalized molecules was the advent of the Morita-Baylis-Hillman (MBH) reaction. wikipedia.orgnrochemistry.com Independently discovered by K. Morita and by A. B. Baylis and M. E. D. Hillman, the MBH reaction is a highly atom-economical carbon-carbon bond-forming reaction. wikipedia.orgarkat-usa.org It couples an activated alkene with an electrophile, such as an aldehyde, under the influence of a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or a phosphine. nrochemistry.comorganic-chemistry.orgddugu.ac.in The reaction mechanism involves the initial 1,4-addition of the catalyst to the activated alkene to generate a zwitterionic enolate, which then adds to the aldehyde electrophile. nrochemistry.comddugu.ac.in A subsequent elimination of the catalyst yields a densely functionalized product. arkat-usa.org This reaction provided a novel and mild pathway to complex allylic alcohols, which are direct precursors to α-substituted α,β-unsaturated aldehydes.

More recent decades have seen the emergence of advanced catalytic strategies, such as domino hydroformylation/aldol condensation and one-pot dehydrogenative cross-coupling of alcohols, aimed at improving efficiency, selectivity, and atom economy. researchgate.netrsc.org These modern methods represent the continuous evolution of synthetic chemistry toward more sustainable and powerful tools for constructing important molecular frameworks like that of this compound.

| Reaction | Description | Significance |

|---|---|---|

| Darzens Reaction | Reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). | An early method used for homologation, but often limited by yield. google.com |

| Aldol Condensation | A base- or acid-catalyzed reaction where an enol or enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde/ketone, followed by dehydration. | A fundamental and widely used C-C bond-forming reaction for creating the α,β-unsaturated carbonyl core. researchgate.netnih.gov |

| Morita-Baylis-Hillman (MBH) Reaction | A coupling reaction between an activated alkene and an electrophile (e.g., aldehyde) catalyzed by a nucleophile (e.g., DABCO). | Provides atom-economical access to densely functionalized molecules under mild conditions. wikipedia.orgarkat-usa.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

2-(4-chlorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H7ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |

InChI Key |

ZICVLQIBACADSX-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivative Synthesis of 2 4 Chlorophenyl Prop 2 Enal

Electrophilic and Nucleophilic Reactivity of the Alpha,Beta-Unsaturated Aldehyde System

The core reactivity of 2-(4-Chlorophenyl)prop-2-enal is dominated by its α,β-unsaturated aldehyde moiety. Resonance analysis reveals that the carbonyl carbon and the β-carbon of the alkene are both electrophilic centers. The electronegative oxygen atom polarizes the system, drawing electron density away from the carbon backbone. This creates partial positive charges on both the carbonyl carbon (C1) and the β-carbon (C3), making them susceptible to attack by nucleophiles. Consequently, the compound can undergo two primary modes of nucleophilic addition: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition). pressbooks.pub

Nucleophilic Addition Reactions at the Aldehyde Carbonyl Group

Direct nucleophilic attack, or 1,2-addition, occurs at the electrophilic carbonyl carbon of the aldehyde. This reaction is typical for α,β-unsaturated aldehydes when treated with strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds. The reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which upon protonation (typically through an acidic workup), yields an allylic alcohol. The preference for 1,2-addition with these reagents is often attributed to the irreversible and rapid nature of the attack on the highly polarized carbonyl carbon. youtube.com

The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which forces the pi electrons of the C=O bond to move onto the oxygen atom. This change in bonding geometry transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center.

Table 1: Examples of Nucleophiles Favoring 1,2-Addition

| Nucleophile Type | Example Reagent | Product Type |

|---|---|---|

| Organolithium | Phenyllithium (PhLi) | Secondary Allylic Alcohol |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Secondary Allylic Alcohol |

Conjugate Additions to the Alpha,Beta-Unsaturated System

Conjugate addition, also known as 1,4-addition or Michael addition, involves the nucleophilic attack at the β-carbon of the C=C double bond. wikipedia.org This pathway is generally favored by "softer," less basic nucleophiles. The initial attack results in the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized across the oxygen, the α-carbon, and the β-carbon. libretexts.orglibretexts.org Subsequent protonation of this enolate, typically at the α-carbon, leads to a saturated aldehyde derivative. libretexts.org

The electronic properties of the α,β-unsaturated system are crucial for this reaction; the carbonyl group acts as an electron-withdrawing group that activates the conjugated double bond toward nucleophilic attack. libretexts.org Reagents that commonly undergo conjugate addition include organocuprates (Gilman reagents), amines, thiols, and enolates. pressbooks.pub

Table 2: Nucleophiles and Reagents for Conjugate Addition

| Nucleophile Type | Example Reagent | Intermediate | Final Product Type |

|---|---|---|---|

| Organocuprates | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Enolate | Saturated Aldehyde |

| Amines | Diethylamine (Et₂NH) | Enolate | β-Amino Aldehyde |

| Thiols | Thiophenol (PhSH) | Enolate | β-Thioether Aldehyde |

Transformative Reactions of the this compound Skeleton

Beyond additions to the unsaturated aldehyde system, the molecular skeleton of this compound allows for a range of transformations that modify its core functional groups to produce valuable derivatives such as carboxylic acids, allylic alcohols, and substituted aromatic compounds.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group in this compound can be readily oxidized to the corresponding α,β-unsaturated carboxylic acid, 2-(4-chlorophenyl)prop-2-enoic acid. This transformation is a common objective in organic synthesis. A variety of oxidizing agents can achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and tolerance of other functional groups.

Mild conditions are often preferred to avoid unwanted side reactions with the alkene or aryl halide moieties. Reagents such as silver(I) oxide (Ag₂O) or buffered potassium permanganate (B83412) (KMnO₄) are effective. google.com N-heterocyclic carbene (NHC) organocatalysts have also been shown to facilitate the aerobic oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids under mild conditions. organic-chemistry.org

Table 3: Selected Reagents for the Oxidation of α,β-Unsaturated Aldehydes

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Silver(I) Oxide (Ag₂O) | Basic aqueous solution | α,β-Unsaturated Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | Buffered, mild conditions | α,β-Unsaturated Carboxylic Acid |

| Pyridinium (B92312) Chlorochromate (PCC) / H₅IO₆ | Acetonitrile | α,β-Unsaturated Carboxylic Acid |

Reduction Pathways to Corresponding Allylic Alcohol Derivatives

The selective reduction of the aldehyde group in this compound to a primary alcohol, without affecting the conjugated C=C double bond, yields the corresponding allylic alcohol, 2-(4-chlorophenyl)prop-2-en-1-ol. This chemoselective reduction is a valuable transformation, as allylic alcohols are important synthetic intermediates.

Achieving this selectivity requires mild reducing agents that preferentially attack the carbonyl group over the alkene. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄), often used at low temperatures to enhance selectivity. Another effective method is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses a metal alkoxide catalyst (e.g., aluminum isopropoxide) and a secondary alcohol as the hydride source. researchgate.net Diisobutylalkoxyalanes have also been reported as highly selective reagents for the reduction of α,β-unsaturated aldehydes to allylic alcohols. tandfonline.comscilit.com

Table 4: Reagents for Selective Aldehyde Reduction

| Reducing Agent/Method | Hydride Source | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Hydride (H⁻) | High for C=O over C=C |

| Meerwein-Ponndorf-Verley (MPV) | Isopropanol | Excellent for C=O |

| Diisobutylaluminum Hydride (DIBAL-H) | Hydride (H⁻) | High for C=O (at low temp.) |

Nucleophilic Substitution Reactions Involving Aryl Halide Moieties

The chlorine atom on the phenyl ring of this compound can be replaced via a nucleophilic aromatic substitution (SₙAr) reaction. Typically, aryl halides are unreactive toward nucleophilic substitution. However, the reactivity is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. libretexts.orgck12.org

In this compound, the prop-2-enal substituent acts as an electron-withdrawing group. Its position para to the chlorine atom activates the aryl ring for nucleophilic attack. libretexts.orgyoutube.com The reaction proceeds through an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized onto the electron-withdrawing propenal group, which stabilizes it. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

Table 5: Nucleophilic Aromatic Substitution (SₙAr) Parameters

| Parameter | Description |

|---|---|

| Mechanism | Addition-Elimination |

| Key Intermediate | Meisenheimer Complex (resonance-stabilized carbanion) |

| Activating Group | The para-prop-2-enal group withdraws electron density, stabilizing the intermediate. ck12.org |

| Typical Nucleophiles | Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻), Amines (R₂NH), Thiols (RS⁻) |

| Leaving Group | Chloride (Cl⁻) |

Cyclization and Condensation Chemistry of this compound

The reactivity of this compound is characterized by the presence of both a reactive aldehyde functional group and a conjugated carbon-carbon double bond. This dual reactivity allows for a rich variety of chemical transformations, including condensation and cyclization reactions, which are fundamental in the synthesis of more complex molecular architectures.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene (B1212753) compound. wikipedia.org

For α,β-unsaturated aldehydes like this compound, the Knoevenagel condensation extends the conjugated system. The active methylene compounds suitable for this reaction are characterized by a methylene group flanked by two electron-withdrawing groups (Z and Z'), such as malonic esters, acetoacetic esters, or malononitrile.

The general mechanism involves the formation of a resonance-stabilized enolate from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. The resulting intermediate subsequently eliminates a molecule of water to form a new carbon-carbon double bond. jk-sci.com In the case of this compound, this reaction would lead to the formation of a more extended polyene system, which are valuable intermediates in organic synthesis.

A notable variant is the Doebner modification, which utilizes pyridine (B92270) as a solvent and malonic acid as the active methylene compound. This modification is often accompanied by decarboxylation, providing a route to α,β-unsaturated carboxylic acids. wikipedia.org

Below is a table representing typical Knoevenagel condensation reactions with aromatic aldehydes, analogous to how this compound would be expected to react.

| Aldehyde Substrate | Active Methylene Compound | Catalyst/Conditions | Product |

| Benzaldehyde | Malononitrile | Piperidine, Ethanol (B145695), rt | 2-Benzylidenemalononitrile |

| 4-Chlorobenzaldehyde (B46862) | Diethyl malonate | Piperidine, Toluene, reflux | Diethyl 2-(4-chlorobenzylidene)malonate |

| Cinnamaldehyde | Malonic acid | Pyridine, reflux | (2E,4E)-5-Phenylpenta-2,4-dienoic acid |

Formation of Imines via Condensation with Nitrogenous Nucleophiles

The reaction of aldehydes and ketones with primary amines to form imines is a fundamental transformation in organic chemistry. organic-chemistry.orgmasterorganicchemistry.com This condensation reaction typically proceeds under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack by the amine. chemistrysteps.com For α,β-unsaturated aldehydes such as this compound, the reaction with primary amines generally leads to the formation of α,β-unsaturated imines through a 1,2-addition mechanism. worktribe.com

The process involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the carbon-nitrogen double bond of the imine. chemistrysteps.com While 1,4-conjugate addition of the amine to the double bond is a possible competing pathway, the formation of the imine (1,2-adduct) is often the kinetically favored product. worktribe.com

A variety of nitrogenous nucleophiles can be employed in this reaction, leading to a diverse range of imine derivatives. These products are valuable intermediates in their own right, serving as precursors for the synthesis of nitrogen-containing heterocyclic compounds and other complex molecules.

The following table illustrates the formation of imines from the reaction of various aldehydes with primary amines, representing the expected reactivity of this compound.

| Aldehyde | Amine | Conditions | Imine Product |

| Benzaldehyde | Aniline | Acetic acid, Ethanol | N-Benzylideneaniline |

| Crotonaldehyde | Benzylamine | Toluene, reflux | N-(But-2-en-1-ylidene)-1-phenylmethanamine |

| 4-Methoxybenzaldehyde | Ethylamine | Methanol, rt | N-(4-Methoxybenzylidene)ethanamine |

Exploration of Intramolecular Cyclization Pathways

The structural framework of this compound and its derivatives offers the potential for intramolecular cyclization reactions to construct various cyclic systems. These transformations are powerful tools in organic synthesis for building molecular complexity in a single step. semanticscholar.org The specific cyclization pathway is often dictated by the nature of the substituents on the aromatic ring and the side chain, as well as the reaction conditions employed.

For instance, derivatives of this compound bearing appropriate nucleophilic groups could undergo intramolecular additions to the aldehyde or the α,β-unsaturated system. An example of such a process is the intramolecular Prins reaction, where an alkene and an aldehyde moiety within the same molecule react, typically under Lewis acid catalysis, to form cyclic ethers or alcohols.

Furthermore, Friedel-Crafts-type cyclizations are another plausible pathway. If the aromatic ring is sufficiently activated, or under the influence of a strong acid catalyst, the double bond could act as an electrophile and attack the aromatic ring, leading to the formation of a new ring fused to the chlorophenyl group. Such reactions are instrumental in the synthesis of polycyclic aromatic compounds. organic-chemistry.org The regioselectivity of these cyclizations would be governed by the directing effects of the chloro and other substituents on the aromatic ring.

Advanced Catalytic Transformations of Prop-2-enals

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. For substrates like this compound, advanced catalytic transformations, particularly those involving asymmetric catalysis and transition metals, open up avenues for the synthesis of complex and stereochemically defined molecules.

Asymmetric 1,4-Addition Reactions in the Synthesis of Chiral Intermediates

The conjugate or 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon and carbon-heteroatom bond formation. mdpi.com When performed asymmetrically, this reaction provides access to enantiomerically enriched products, which are crucial in medicinal chemistry and materials science. For this compound, asymmetric 1,4-addition reactions would introduce a new stereocenter at the β-position, leading to valuable chiral building blocks.

A variety of nucleophiles can be employed in these reactions, including organometallic reagents (organoboronic acids, organozincs, Grignard reagents) and heteroatom nucleophiles (thiols, amines). oup.comrsc.org The enantioselectivity is typically induced by a chiral catalyst, often a complex of a transition metal (such as rhodium, copper, or ruthenium) with a chiral ligand. oup.comacs.org

For example, the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated aldehydes has been shown to proceed with high enantioselectivity. oup.com The resulting β-arylaldehydes are versatile intermediates that can be further elaborated. Similarly, chiral ruthenium complexes have been used to catalyze the asymmetric 1,4-addition of aryl thiols to enones. rsc.org

The table below presents representative examples of asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl compounds, illustrating the potential for the synthesis of chiral intermediates from this compound.

| α,β-Unsaturated Substrate | Nucleophile | Chiral Catalyst/Ligand | Enantiomeric Excess (ee) |

| Cyclohex-2-en-1-one | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-BINAP | >99% |

| Chalcone | 4-Tolylboronic acid | [Rh(nbd)₂]BF₄ / Chiraphos | 89% |

| Cinnamaldehyde | Phenylboronic acid | Rh(I) / (R,R)-Bn-bod* | 97% |

Enantioselective Cyclizations and α-Allylation Reactions

Further research or newly published studies would be required to provide the specific details requested for the chemical behavior of this compound in these contexts.

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenyl Prop 2 Enal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Stereochemical Assignment

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(4-chlorophenyl)prop-2-enal, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the vinylic protons, and the aromatic protons of the chlorophenyl group.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The two vinylic protons on the prop-2-enal moiety would likely appear as two distinct singlets or narrow doublets in the δ 5.5-6.5 ppm region. Their lack of significant coupling would be characteristic of geminal protons on a terminal double bond.

The 4-chlorophenyl group will exhibit a characteristic pattern in the aromatic region (δ 7.0-8.0 ppm). Due to the para-substitution, the four aromatic protons are chemically non-equivalent in pairs, leading to a pattern that often appears as two doublets. The protons ortho to the chlorine atom would be expected at a different chemical shift from those meta to it, with typical coupling constants (J) around 8 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | s |

| Vinylic H | 5.5 - 6.5 | s (or d) |

| Vinylic H' | 5.5 - 6.5 | s (or d) |

| Aromatic H (ortho to Cl) | 7.3 - 7.6 | d |

Note: These are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the carbon skeleton.

For this compound, the most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically appearing in the range of δ 190-200 ppm. The sp² hybridized carbons of the double bond and the aromatic ring will resonate in the δ 120-150 ppm region. The carbon atom bearing the chlorine (C-Cl) is expected around δ 135-140 ppm, while the other aromatic carbons will show signals in the δ 128-132 ppm range. The vinylic carbons will also fall within this sp² region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| C-Cl (Aromatic) | 135 - 140 |

| C (Aromatic, substituted) | 133 - 138 |

| CH (Aromatic) | 128 - 132 |

| C=CH₂ (Vinylic) | 135 - 145 |

Note: These are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp peak corresponding to the C=O stretch of the conjugated aldehyde is anticipated in the region of 1680-1700 cm⁻¹. The C=C stretching vibration of the alkene and the aromatic ring are expected to appear in the 1580-1640 cm⁻¹ region. The C-H stretching of the aldehyde group typically shows one or two bands in the 2720-2820 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aldehyde) | Stretch | 2720 - 2820 |

| C=O (Aldehyde) | Stretch | 1680 - 1700 |

| C=C (Alkene/Aromatic) | Stretch | 1580 - 1640 |

| C-H (Aromatic) | Stretch | > 3000 |

Note: These are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₇ClO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M]⁺ and another at [M+2]⁺ with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the aldehyde group (-CHO), a hydrogen atom (-H), or a chlorine atom (-Cl). The cleavage of the bond between the phenyl group and the propenal chain would also be a probable fragmentation route, leading to ions corresponding to the chlorophenyl cation and the propenal fragment.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Possible Identity |

|---|---|

| [M]⁺ and [M+2]⁺ | Molecular Ion |

| [M-1]⁺ | Loss of H |

| [M-29]⁺ | Loss of CHO |

| [M-35]⁺ | Loss of Cl |

Note: These are predicted fragmentation patterns. The actual mass spectrum would confirm these pathways.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. Should a suitable single crystal be grown, X-ray analysis would be able to confirm the planarity of the propenal system and the relative orientation of the 4-chlorophenyl ring with respect to the vinyl group. It would provide definitive data on the bond lengths of the C=O, C=C, and C-Cl bonds, and the bond angles throughout the molecule, offering an unambiguous confirmation of its structure.

Analysis of Molecular Geometry and Conformation in Crystalline State

The study of derivatives of this compound in the crystalline state offers significant insights into their molecular geometry and preferred conformations. X-ray crystallography has been instrumental in elucidating these structural details.

One notable derivative, (E)-3-(4-Chlorophenyl)-3-[3-(4-chloro-phenyl)-1H-pyrazol-1-yl]prop-2-enal, provides a clear example of the conformational arrangement. In this molecule, the pyrazole (B372694) ring is nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.002 Å. nih.goviucr.org The two chlorophenyl rings, however, are not coplanar with the central pyrazole ring. They are twisted out from the pyrazole plane, forming significant dihedral angles of 5.3 (1)° and 65.34 (4)°. nih.goviucr.org This twisted conformation is a key feature of its molecular geometry. The propenal group attached to the pyrazole ring adopts an extended conformation. nih.gov

Another derivative, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, also exhibits non-planar geometry. The central thiazole (B1198619) ring forms dihedral angles of 13.12 (14)° with the chlorophenyl ring and 43.79 (14)° with the phenyl ring. kayseri.edu.trnih.gov This indicates a significant twist between the aromatic systems within the molecule.

The molecular conformation is further defined by specific torsion angles. For instance, in the pyrazole derivative, the torsion angles [N1-C11-C1A-C2A] and [C5-N1-C11-C1A] are 173.3 (1)° and 157.0 (2)° respectively, confirming the extended nature of the propenal substituent. nih.gov In the thiazole derivative, the dimethoxymethane (B151124) side chain shows both an anti conformation [C2—C10—O2—C12 = 172.5(2)°] and a gauche conformation [C2—C10—O1—C11 = 78.1 (3)°]. kayseri.edu.tr

Table 1: Selected Crystallographic and Geometric Data for Derivatives

| Compound Name | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the derivatives of this compound, these interactions play a crucial role in stabilizing the crystal structure.

For (E)-3-(4-Chlorophenyl)-3-[3-(4-chloro-phenyl)-1H-pyrazol-1-yl]prop-2-enal, the crystal structure is stabilized by a combination of C—H···Cl, C—H···O, and C—H···π interactions. nih.goviucr.org A significant motif observed is the formation of centrosymmetric dimers through a pair of C—H···Cl interactions, creating an R²₂(24) ring motif. nih.goviucr.org These dimers are further connected by C—H···O hydrogen bonds, which form a C(8) chain that extends along the a-axis of the unit cell. nih.goviucr.org The interplay of these interactions results in a complex and stable three-dimensional supramolecular architecture.

In the case of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, C—H···π interactions are key to linking the molecules into a three-dimensional network. nih.gov A Hirshfeld surface analysis was conducted to quantify the contributions of various intermolecular contacts to the crystal packing. kayseri.edu.trnih.gov The analysis revealed that the most significant contributions arise from H···H (39.2%), C···H/H···C (25.2%), Cl···H/H···Cl (11.4%), and O···H/H···O (8.0%) contacts. kayseri.edu.trnih.gov The presence of red spots on the Hirshfeld surface plotted over dnorm indicates C—H···Cl interactions. kayseri.edu.trnih.gov These weak interactions, particularly those involving chlorine, are recognized as having a significant influence on crystal packing. rsc.org

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 39.2 | kayseri.edu.trnih.gov |

| C···H/H···C | 25.2 | kayseri.edu.trnih.gov |

| Cl···H/H···Cl | 11.4 | kayseri.edu.trnih.gov |

| O···H/H···O | 8.0 | kayseri.edu.trnih.gov |

Determination of Absolute Configuration in Chiral Derivatives

When derivatives of this compound are chiral, determining their absolute configuration is essential for understanding their stereospecific properties. This is typically achieved through single-crystal X-ray diffraction or by correlation with compounds of known configuration.

In the synthesis of chiral compounds starting from (E)-3-(4-chlorophenyl)prop-2-enal, the absolute configuration of the product can be determined. For example, in the synthesis of methyl (R,E)-5-(4-chlorophenyl)-6-(pyridin-2-yl)hex-2-enoate, the product was determined to have the R configuration. rsc.org This was established through High-Performance Liquid Chromatography (HPLC) using a chiral column, which separated the enantiomers, and by measuring the specific optical rotation ([α]D). rsc.org

For complex molecules where new stereogenic centers are formed, a combination of spectroscopic and computational methods may be required. If suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration. rsc.org For instance, the molecular structure of a related chiral compound, methyl (R,E)-5-phenyl-6-(pyridin-2-yl)hex-2-enoate, was confirmed by X-ray diffraction, which showed it crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁. rsc.org This method allows for the direct visualization of the three-dimensional arrangement of atoms, confirming the absolute stereochemistry.

Computational and Theoretical Investigations of 2 4 Chlorophenyl Prop 2 Enal

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical studies are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. For a compound like 2-(4-Chlorophenyl)prop-2-enal, these methods can provide invaluable insights into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For compounds in the α,β-unsaturated aldehyde family, DFT, particularly with the B3LYP functional and a basis set like 6-311G**, is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. mdpi.com This process involves calculating the molecule's potential energy surface to find the minimum energy conformation. The optimized structure provides critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. researchgate.net For instance, in related chalcones, DFT calculations have been used to comprehend the geometrical framework and discuss bond lengths and angles in detail. researchgate.netmaterialsciencejournal.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org For similar aromatic compounds, the HOMO-LUMO gap has been calculated to understand charge transfer phenomena within the molecule. researchgate.netmalayajournal.org This analysis helps in predicting how this compound might participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. In molecules analogous to this compound, negative potential regions (typically colored red or yellow) are associated with electron-rich areas, such as those around electronegative atoms like oxygen and chlorine, indicating sites prone to electrophilic attack. mdpi.comnih.gov Conversely, positive potential regions (colored blue) are found near hydrogen atoms, marking them as likely sites for nucleophilic attack. mdpi.commaterialsciencejournal.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern. wisc.edu This method investigates intramolecular interactions, such as hyperconjugation, which involves charge delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. materialsciencejournal.org The stabilization energy (E2) associated with these interactions quantifies their strength. For related chlorophenyl compounds, NBO analysis has been used to study the stability arising from hyperconjugative interactions and charge delocalization. nih.govacadpubl.eu For example, interactions involving the lone pairs of chlorine and oxygen atoms with anti-bonding orbitals of the carbon framework can significantly stabilize the molecule. acadpubl.eu

Prediction and Calculation of Quantum Chemical Parameters

From the energies of the HOMO and LUMO, several quantum chemical parameters can be calculated to describe the global reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's chemical behavior. Key parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Table 1: Representative Quantum Chemical Parameters (Hypothetical for this compound based on similar compounds)

| Parameter | Symbol | Formula | Typical Value Range (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5 to -7 |

| LUMO Energy | ELUMO | - | -1 to -3 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3 to 5 |

| Ionization Potential | I | -EHOMO | 5 to 7 |

| Electron Affinity | A | -ELUMO | 1 to 3 |

| Electronegativity | χ | (I + A) / 2 | 3 to 5 |

| Chemical Hardness | η | (I - A) / 2 | 1.5 to 2.5 |

| Electrophilicity Index | ω | μ² / 2η | 1.5 to 4 |

Note: This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational changes of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of how the system evolves. mdpi.com

For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable and frequently occurring shapes (conformers). This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a solution. sciepub.com By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer), researchers can gain insights into its behavior under various conditions. While specific MD studies on this compound are not prominent in the literature, this technique is a standard and powerful tool for analyzing the dynamics of organic molecules. nih.govmdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

Classical and Accelerated Molecular Dynamics Methodologies

Classical molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the time-dependent behavior of molecular systems. In these simulations, the atoms within a molecule are treated as classical particles, and their motions are governed by Newton's laws. The forces between atoms are calculated using a potential energy function, often referred to as a force field. For a molecule like this compound, a typical force field would include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. By integrating the equations of motion, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamic behavior, including its conformational changes and interactions with its environment.

However, many important chemical events, such as conformational changes or chemical reactions, occur on timescales that are much longer than what can be practically simulated with classical MD. psu.edu To overcome this limitation, accelerated molecular dynamics (aMD) methods have been developed. psu.eduresearchgate.net These techniques modify the potential energy surface to make rare events occur more frequently without violating the system's statistical mechanics. psu.edu Common aMD methods include hyperdynamics, parallel replica dynamics, and temperature-accelerated dynamics. psu.edu These approaches have been successfully applied to a wide range of problems in materials science and biology, and they could be used to investigate the long-time dynamics of this compound, such as the slow rotation around the carbon-carbon single bonds or its interactions with biological macromolecules. psu.edupressbooks.pub

Investigation of Conformational Landscapes and Rotational Barriers

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. The collection of all possible conformations and their relative energies is known as the conformational landscape. Computational methods, particularly quantum mechanics (QM) calculations like Density Functional Theory (DFT), are well-suited for exploring these landscapes. By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformations, while the saddle points represent the transition states for conformational changes.

The energy difference between a stable conformation and a transition state is the rotational barrier, which determines the rate of interconversion between different conformers. For example, studies on substituted ethanes and biphenyls have shown that both steric and electronic effects, such as hyperconjugation and electrostatic repulsion, contribute to the height of these barriers. msu.eduyoutube.comrsc.org In the case of this compound, the rotation around the single bond connecting the phenyl ring to the propenal group is of particular interest, as it governs the relative orientation of these two key functional moieties. Computational studies on similar substituted aromatic compounds have successfully used DFT methods to calculate these rotational barriers, providing valuable insights into their conformational dynamics. rsc.orgacs.org

Theoretical Studies on Reaction Mechanisms, Transition State Structures, and Reaction Kinetics

Theoretical chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, an α,β-unsaturated aldehyde, several reaction types are of interest, including nucleophilic additions to the carbonyl carbon or the β-carbon, as well as cycloaddition reactions. pressbooks.publibretexts.org Computational methods can be used to map out the entire reaction pathway, from reactants to products, identifying all intermediates and transition states along the way.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. QM methods are particularly powerful for locating and characterizing transition state structures. Once the transition state is identified, its energy can be used to calculate the activation energy of the reaction, which is a key parameter in determining the reaction rate.

Furthermore, computational methods can provide insights into the reaction kinetics by calculating rate constants using theories like Transition State Theory (TST). TST relates the rate of a reaction to the properties of the reactants and the transition state. By combining the calculated activation energy with other thermodynamic parameters obtained from the calculations, it is possible to predict how the reaction rate will change with temperature and other conditions. Such theoretical studies have been instrumental in understanding the reactivity of various α,β-unsaturated carbonyl compounds. nih.gov

Computational Prediction and Correlation of Spectroscopic Data

Computational chemistry plays a crucial role in the interpretation of experimental spectroscopic data. By calculating the spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra, and comparing them with the experimental data, it is possible to confirm the molecule's structure and gain a deeper understanding of its electronic and vibrational properties. nih.govnih.govsemanticscholar.org

For instance, DFT calculations can predict the vibrational frequencies of a molecule with a high degree of accuracy. nih.govnih.govsemanticscholar.org These calculated frequencies can then be correlated with the peaks in the experimental IR spectrum, allowing for a detailed assignment of the vibrational modes. nih.govsemanticscholar.org Similarly, QM methods can be used to calculate the NMR chemical shifts of the different nuclei in a molecule. frontiersin.orgnih.gov The correlation between the calculated and experimental NMR spectra can be a powerful tool for structure elucidation, especially for complex molecules with many possible isomers. frontiersin.orgnih.gov

Recent advances in computational methods, including the use of machine learning, have further improved the accuracy and efficiency of spectroscopic predictions. frontiersin.orgnih.gov These approaches have been successfully applied to a wide range of organic molecules, including those with similar structural motifs to this compound, such as substituted styrenes and chalcones. cdnsciencepub.comresearchgate.net

Below is a table summarizing the application of computational methods to the study of spectroscopic data.

| Spectroscopic Technique | Computational Method | Information Obtained |

| Infrared (IR) Spectroscopy | Density Functional Theory (DFT) | Vibrational frequencies and modes |

| Nuclear Magnetic Resonance (NMR) | Quantum Mechanics (QM), Machine Learning | Chemical shifts, coupling constants |

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transitions, absorption wavelengths |

Applications of 2 4 Chlorophenyl Prop 2 Enal in Organic Synthesis

Role as a Versatile Synthetic Intermediate in the Preparation of Complex Organic Molecules

The reactivity of 2-(4-Chlorophenyl)prop-2-enal is dominated by the conjugated system formed by the phenyl ring, the alkene, and the aldehyde carbonyl group. This arrangement allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon of the alkene. pressbooks.pub This dual reactivity makes it a highly adaptable building block.

Strong, hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct attack at the electrophilic carbonyl carbon (1,2-addition). In contrast, softer nucleophiles, including amines, thiols, and organocuprates, preferentially attack the β-carbon in a 1,4-addition fashion, which is a key step in many carbon-carbon and carbon-heteroatom bond-forming reactions. pressbooks.pub

Furthermore, the dienophilic nature of the α,β-unsaturated system enables its participation in cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings. The aldehyde can be further transformed through various reactions, including oxidations to carboxylic acids, reductions to alcohols, or condensations to form imines and other derivatives. The presence of the chlorine atom on the phenyl ring also offers a handle for late-stage modification via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of additional complexity.

Utility in the Synthesis of Bioactive Heterocyclic Scaffolds

Heterocyclic compounds are central to medicinal chemistry, and this compound serves as a valuable starting material for synthesizing several important heterocyclic scaffolds.

Thiazolidin-4-ones are a class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry due to their diverse biological activities. researchgate.net A primary and efficient method for their synthesis is the one-pot, three-component condensation reaction involving an aldehyde, an amine, and a mercaptocarboxylic acid, typically thioglycolic acid. ingentaconnect.com

In this reaction, the amine first condenses with the aldehyde of this compound to form a Schiff base (imine). Subsequently, the thiol group of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization via amide formation to yield the thiazolidin-4-one ring. nih.gov This reaction provides a direct route to 2,3-disubstituted thiazolidin-4-ones where the 2-position is decorated with the 2-(4-chlorophenyl)vinyl group derived from the parent aldehyde.

Pyrimidines and their partially saturated derivatives, dihydropyrimidines, are privileged structures in drug discovery. mdpi.com The Biginelli reaction is a classic multicomponent reaction that provides efficient access to dihydropyrimidinones (DHPMs). nih.govjmchemsci.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. beilstein-journals.orgunits.it

This compound can function as the aldehyde component in Biginelli-type reactions. The general mechanism involves the initial formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the final dihydropyrimidine (B8664642) product. Using this compound in this reaction leads to the incorporation of the 2-(4-chlorophenyl)vinyl substituent at the 4-position of the dihydropyrimidine ring, providing a pathway to novel and potentially bioactive derivatives. researchgate.net

| Component Type | Example Compound | Role in Reaction |

|---|---|---|

| Aldehyde | This compound | Provides the C4 and substituent at the 4-position of the pyrimidine (B1678525) ring. |

| Active Methylene (B1212753) Compound | Ethyl Acetoacetate | Forms the C5 and C6 atoms of the ring. |

| Urea/Thiourea Source | Thiourea | Provides the N1, C2, and N3 atoms of the ring. |

Preparation of Chiral Compounds and Advancement in Enantioselective Synthesis

The development of asymmetric methodologies to create chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. The α,β-unsaturated enal moiety in this compound is an excellent substrate for various organocatalyzed enantioselective reactions.

A prominent strategy is the use of chiral secondary amine catalysts (e.g., diarylprolinol silyl (B83357) ethers derived from proline) to generate a transient chiral iminium ion from the enal. This activation lowers the LUMO of the π-system, facilitating attack by a nucleophile. The steric environment created by the chiral catalyst directs the nucleophile to attack one face of the molecule preferentially, leading to a highly enantioenriched product. beilstein-journals.orgresearchgate.net

Another powerful approach involves the use of bifunctional organocatalysts, such as chiral thioureas or squaramides. nih.govmdpi.comnih.gov These catalysts possess both a Lewis basic site (e.g., an amine) and a hydrogen-bond donating site. They operate by simultaneously activating the nucleophile through deprotonation and the electrophile (the enal) through hydrogen bonding, organizing the transition state to achieve high stereocontrol in reactions like the Michael addition. mdpi.comrsc.orgmdpi.com These methods allow for the enantioselective synthesis of valuable chiral building blocks from achiral this compound.

| Catalysis Type | Catalyst Example | Activation Mode | Typical Outcome |

|---|---|---|---|

| Iminium Catalysis | Diarylprolinol Silyl Ether | Forms a chiral iminium ion, lowering the LUMO and providing steric shielding. | High yields and excellent enantioselectivity (often >90% ee). |

| Bifunctional Catalysis | Thiourea-based Catalyst | Activates both the enal (electrophile) via H-bonding and the nucleophile via a basic site. | High yields and high diastereo- and enantioselectivity. |

| NHC Catalysis | Chiral N-Heterocyclic Carbene | Forms a chiral Breslow intermediate or acylazolium ion for umpolung reactivity. | Access to unique reaction pathways, often with good to excellent enantioselectivity. researchgate.net |

Building Block for Novel Organic Architectures and Functional Materials

The design and synthesis of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on the creation of molecules with tailored electronic and photophysical properties. chemrxiv.org Organic building blocks are fundamental molecular units used for the bottom-up assembly of these functional materials.

This compound possesses key features that make it a promising candidate as a building block for functional polymers and organic architectures. Its conjugated system, extending from the phenyl ring to the carbonyl group, is a chromophore that can be systematically extended. The enal functionality is suitable for polymerization reactions. For instance, it can undergo aldol-type polycondensations or be converted into a more reactive diene for polymerization via Diels-Alder reactions.

Furthermore, the chlorophenyl group is a versatile handle for post-polymerization modification or for use in polycondensation reactions via transition-metal-catalyzed cross-coupling chemistry (e.g., Suzuki, Heck, or Sonogashira couplings). This allows for the incorporation of the this compound unit into the backbone of conjugated polymers, enabling the tuning of the material's HOMO/LUMO energy levels and, consequently, its optical and electronic properties. chemrxiv.org The combination of a polymerizable group with a site for cross-coupling makes this compound a potentially valuable monomer for creating novel functional organic materials. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)prop-2-enal, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Key synthetic pathways involve aldol condensation of 4-chlorobenzaldehyde with acetaldehyde derivatives. Reaction conditions (e.g., acid/base catalysis, solvent polarity) critically impact stereoselectivity. For example, Lewis acids like AlCl₃ can promote isomerization of intermediates to favor the trans-configuration . Optimization requires monitoring via HPLC or GC-MS to track intermediate diastereomers. A table summarizing yields under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Trans:Cis Ratio |

|---|---|---|---|---|

| HCl | EtOH | 25 | 62 | 1:1.2 |

| AlCl₃ | Toluene | 80 | 85 | 4:1 |

Reference: Isomerization protocols from .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL (v.2018/3) or WinGX (v.2022) provides accurate bond angles and torsion parameters. For example, anisotropic displacement parameters (ADPs) can distinguish between planar vs. non-planar conformations of the propenal group. ORTEP-3 visualizations ( ) are essential for interpreting thermal ellipsoids and hydrogen-bonding networks .

Q. What spectroscopic techniques are most effective for characterizing impurities in synthesized batches?

Methodological Answer:

- NMR : ¹H/¹³C NMR detects regioisomers (e.g., para vs. ortho substitution artifacts).

- LC-MS : Identifies byproducts like 2-(4-chlorophenyl)propanal (m/z 168.5) or dimerized adducts.

- XRD : Resolves crystalline impurities (e.g., lists common pharmaceutical impurities like fenofibric acid derivatives) .

Advanced Research Questions

Q. How do solvent-mediated crystal packing effects influence the stability of this compound?

Methodological Answer: Graph-set analysis ( ) reveals hydrogen-bonding motifs (e.g., R₂²(8) patterns) that stabilize polymorphs. Polar solvents like DMF favor π-π stacking of the chlorophenyl ring, while non-polar solvents (hexane) produce less stable monoclinic forms. Accelerated stability studies (40°C/75% RH) correlate packing density with degradation rates:

| Polymorph | Solvent | Degradation Rate (mg/day) |

|---|---|---|

| Form I | DMF | 0.12 |

| Form II | Hexane | 0.45 |

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The LUMO distribution on the α,β-unsaturated carbonyl group predicts regioselectivity for Michael additions. MD simulations (GROMACS) model solvent effects on transition states .

Q. How can chiral auxiliaries control enantioselectivity in derivatization reactions?

Methodological Answer: Evans oxazolidinones or Jacobsen catalysts induce asymmetry during aldol or Diels-Alder reactions. For example, (S)-proline-mediated catalysis achieves >90% ee in cycloadditions. Chiral HPLC (Chiralpak IA column) validates enantiomeric excess .

Q. What challenges arise in resolving cis/trans isomerism during crystallization?

Methodological Answer: Co-crystallization with host molecules (e.g., cyclodextrins) can isolate isomers. notes that selective crystallization in ethanol/water mixtures (7:3 v/v) separates cis and trans diastereomers. Differential Scanning Calorimetry (DSC) identifies melting-point discrepancies (ΔTm = 15–20°C) .

Q. How do electron-withdrawing substituents (e.g., Cl) affect the compound’s photodegradation kinetics?

Methodological Answer: UV-Vis spectroscopy (λmax = 270 nm) tracks degradation under simulated sunlight. The Cl group increases photostability by 30% compared to non-halogenated analogs due to reduced π→π* transition energy. Quantum yield calculations (Φ = 0.12) align with TD-DFT results .

Q. What role does hydrogen bonding play in stabilizing metastable polymorphs?

Methodological Answer: Intermolecular O–H···O and C–H···Cl interactions ( ) form supramolecular synthons. Variable-temperature XRD shows that metastable Form III converts to Form I above 120°C, with entropy changes (ΔS = −45 J/mol·K) calculated via Van’t Hoff plots .

Q. How can mechanochemical synthesis reduce solvent waste in large-scale production?

Methodological Answer: Ball-milling with K₂CO₃ as a solid base achieves 85% yield in solvent-free aldol reactions. Comparative Life Cycle Analysis (LCA) shows a 60% reduction in E-factor (from 8.2 to 3.3) compared to traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.